n-Decyl-1,1,2,2-d4 Alcohol

Descripción general

Descripción

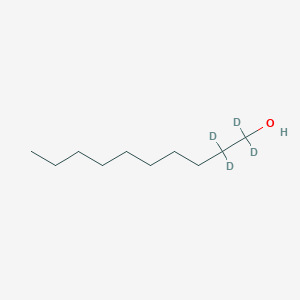

N-Decyl-1,1,2,2-d4 Alcohol, also known as 1-Decanol-d4, is a stable compound if stored under recommended conditions . It has a molecular formula of C10H22O and a molecular weight of 162.31 g/mol . The IUPAC name for this compound is 1,1,2,2-tetradeuteriodecan-1-ol .

Molecular Structure Analysis

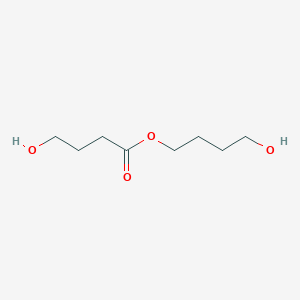

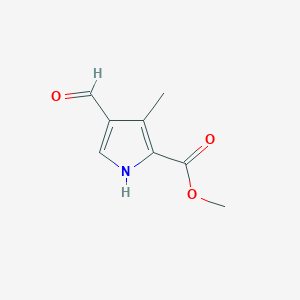

The molecular structure of this compound can be represented by the following SMILES notation: [2H]C([2H])(CCCCCCCC)C([2H])([2H])O . This notation represents the structure of the molecule in a linear format, where each atom is represented by its symbol and bonds are implied by the order of the atoms.Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 162.31 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 8 . Its Exact Mass and Monoisotopic Mass are both 162.192172305 g/mol . Its Topological Polar Surface Area is 20.2 Ų . It has a Heavy Atom Count of 11 . It has an Isotope Atom Count of 4 .Aplicaciones Científicas De Investigación

1. Molecular Restrictions for Human Eye Irritation by Chemical Vapors

Research by Cometto-muñiz, Cain, & Abraham (2005) demonstrated that 1-decanol is the shortest homolog in n-alcohol series that failed to produce eye irritation under specific conditions, indicating its significance in understanding the molecular basis of irritation caused by volatile organic compounds.

2. Characterization of Aryl Alcohol Oxidase in Fungus

A study by Kim, Suzuki, Uematsu, & Shoda (2001) focused on the aryl alcohol oxidase produced by Geotrichum candidum, a decolorizing fungus. This enzyme plays a crucial role in dye decolorization and indicates the potential of 1-decanol in biotechnological applications related to environmental cleanup.

3. Synergistic Adsorption in Mineral Flotation

Wang et al. (2017) investigated the synergistic adsorption of DDA/alcohol mixtures at the air/water interface, highlighting the use of decanol in enhancing the flotation of oxide minerals, a key process in mining and mineral processing (Wang, Hu, Liu, Liu, & Sun, 2017).

4. Catalytic Amination of Decyl Alcohol

Takita, Nishida, & Seiyama (1976) discussed the catalytic amination of decyl alcohol over binary oxide catalysts, demonstrating its potential in the selective formation of decylamine, a valuable chemical intermediate (Takita, Nishida, & Seiyama, 1976).

Safety and Hazards

N-Decyl-1,1,2,2-d4 Alcohol should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves and eye/face protection should be worn. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .

Mecanismo De Acción

Target of Action

Alcohols generally target the central nervous system (CNS). They act on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .

Mode of Action

Alcohols are both GABA agonists and glutamate N-methyl-D-aspartate (NMDA) receptor antagonists. They also facilitate dopamine release from the nucleus accumbens .

Result of Action

The effects of alcohol can range from relief from anxiety and disinhibition to ataxia and general anesthesia, depending on its blood concentration .

Análisis Bioquímico

Biochemical Properties

n-Decyl-1,1,2,2-d4 Alcohol plays a significant role in biochemical reactions, particularly those involving lipid metabolism and membrane dynamics. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be metabolized by alcohol dehydrogenase enzymes, which catalyze the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and these enzymes is crucial for understanding its metabolic pathways and its role in cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell membrane fluidity and permeability, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into cell membranes can alter the activity of membrane-bound proteins and receptors, leading to changes in signal transduction and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit or activate enzymes involved in lipid metabolism, leading to changes in the levels of various metabolites. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can also result in alterations in cellular function, such as changes in membrane composition and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on lipid metabolism and cellular function. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and disruptions in metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It is metabolized by alcohol dehydrogenase enzymes to produce aldehydes, which can then be further oxidized to carboxylic acids. This compound can also interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which are essential for its metabolic transformations. The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its biochemical activity and its impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through the action of targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .

Propiedades

IUPAC Name |

1,1,2,2-tetradeuteriodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKFXSUHUHTGQN-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)

![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)